Product packaging for Methyl 2-methoxy-3-phenylprop-2-enoate(Cat. No.:CAS No. 40203-52-9)

Methyl 2-methoxy-3-phenylprop-2-enoate

Cat. No.: B14669550
CAS No.: 40203-52-9
M. Wt: 192.21 g/mol
InChI Key: PFSMVSPKLRCNGS-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H12O3 . It is of significant interest in synthetic organic chemistry, particularly as a reactant in the study of cycloaddition reactions. Research indicates that this compound and its analogs, such as ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, participate in complex reaction mechanisms with dienes like 2-methoxyfuran . These reactions are investigated using Density Functional Theory (DFT) calculations to understand the electronic interactions and energy profiles, which can involve multiple potential zwitterionic intermediates and compete between pathways such as Diels-Alder and hetero Diels-Alder cycloadditions . The study of such nitroalkenes is crucial for the preparation of six-membered carbocyclic and heterocyclic molecules, which are valuable synthetic targets in medicinal and materials chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B14669550 Methyl 2-methoxy-3-phenylprop-2-enoate CAS No. 40203-52-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40203-52-9

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 2-methoxy-3-phenylprop-2-enoate

InChI

InChI=1S/C11H12O3/c1-13-10(11(12)14-2)8-9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

PFSMVSPKLRCNGS-UHFFFAOYSA-N

Canonical SMILES

COC(=CC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Molecular Structure and Conformational Analysis of Methyl 2 Methoxy 3 Phenylprop 2 Enoate

Advanced Spectroscopic Characterization

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For Methyl 2-methoxy-3-phenylprop-2-enoate, ¹H and ¹³C NMR, complemented by two-dimensional (2D) techniques, would provide an unambiguous assignment of all protons and carbons.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of these signals is influenced by the local electronic environment.

Phenyl Protons (C₆H₅-) : The five protons on the phenyl ring would typically appear as a complex multiplet in the aromatic region, expected between δ 7.2 and 7.5 ppm. The exact chemical shifts and splitting patterns depend on the specific magnetic environments of the ortho, meta, and para protons.

Vinyl Proton (=CH-Ph) : The single proton on the β-carbon of the double bond (C3) is expected to appear as a singlet downfield, likely in the range of δ 6.5-7.5 ppm. Its proximity to the phenyl group and the conjugated system influences this shift.

Methoxy (B1213986) Protons (-OCH₃) : The compound has two distinct methoxy groups. The ester methoxy group (-COOCH₃) protons are anticipated to produce a sharp singlet around δ 3.7-3.9 ppm. The methoxy group attached to the double bond (C2-OCH₃) would also be a singlet, likely in a similar region, around δ 3.8-4.0 ppm, with its precise location influenced by the electronic effects of the alkene and ester groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbonyl Carbon (C=O) : The ester carbonyl carbon is the most deshielded and is expected to appear significantly downfield, typically in the δ 165-175 ppm region.

Olefinic Carbons (C=C) : The two sp² hybridized carbons of the double bond (C2 and C3) would have distinct chemical shifts. The C2 carbon, bonded to two oxygen atoms (from the methoxy and ester groups), would be significantly deshielded. The C3 carbon, attached to the phenyl ring, would also be in the downfield region.

Aromatic Carbons : The carbons of the phenyl ring are expected to resonate in the δ 125-140 ppm range. The ipso-carbon (the one attached to the double bond) would have a distinct shift from the ortho, meta, and para carbons.

Methoxy Carbons (-OCH₃) : The two methoxy carbons would appear in the upfield region, typically between δ 50-60 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures and established chemical shift theory. Actual experimental values may vary.

Atom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Multiplicity
Phenyl Protons (ortho, meta, para)~ 7.2 - 7.5~ 125 - 130Multiplet (m)
Vinyl Proton (=CH)~ 6.5 - 7.5~ 130 - 145Singlet (s)
Ester Methoxy Protons (-COOCH₃)~ 3.7 - 3.9~ 51 - 53Singlet (s)
Vinyl Methoxy Protons (C-OCH₃)~ 3.8 - 4.0~ 55 - 60Singlet (s)
Carbonyl Carbon (C=O)-~ 165 - 175-
Olefinic Carbon (C2-OCH₃)-~ 140 - 150-
Aromatic Ipso-Carbon-~ 130 - 135-

To confirm the connectivity and definitively assign the ¹H and ¹³C signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would primarily show correlations among the protons within the phenyl ring, helping to decipher the complex multiplet. No cross-peaks would be expected between the singlets of the methoxy groups or the vinyl proton and other protons, confirming their isolated nature in terms of three-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded protons and carbons (one-bond ¹H-¹³C correlations). An HSQC spectrum would show cross-peaks connecting the proton signal for the ester methoxy group to its corresponding carbon signal, the vinyl methoxy proton to its carbon, the vinyl proton to its carbon, and the aromatic protons to their respective carbons. The carbonyl carbon and the ipso-carbon of the phenyl ring would not show signals in an HSQC spectrum as they bear no directly attached protons.

A cross-peak between the ester methoxy protons (-COOCH₃) and the carbonyl carbon (C=O), confirming the ester functionality.

Correlations between the vinyl methoxy protons (C2-OCH₃) and the C2 olefinic carbon.

A correlation between the vinyl proton (=CH) and the ipso-carbon of the phenyl ring, confirming the attachment of the phenyl group to C3.

Correlations from the vinyl proton to the ortho-carbons of the phenyl ring.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous assignment of the molecular structure.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing characteristic frequencies that correspond to specific functional groups and bonds.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For this compound, key functional group absorptions are predicted.

C=O Stretch : The ester carbonyl group will exhibit a strong, sharp absorption band, typically in the range of 1710-1730 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

C=C Stretch : The stretching vibration of the carbon-carbon double bond, being part of a conjugated system, is expected to appear around 1620-1640 cm⁻¹.

C-O Stretches : Two distinct C-O stretching vibrations are expected from the ester and ether linkages. The C-O stretch of the ester group typically appears as a strong band between 1150-1300 cm⁻¹. The C-O-C stretch of the methoxy group on the double bond would also fall in this region.

Aromatic C-H and C=C Stretches : The phenyl group will give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (e.g., 3020-3100 cm⁻¹). Aromatic ring C=C stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretches : The C-H stretching vibrations of the two methyl groups (methoxy) are expected just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often show strong Raman signals.

C=C Stretch : The C=C stretching vibration of the propenoate backbone is expected to be very strong in the Raman spectrum due to the high polarizability of the π-system. This band would likely appear in the 1620-1640 cm⁻¹ region.

Aromatic Ring Vibrations : The symmetric "ring breathing" vibration of the phenyl group, often around 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. Other aromatic C=C stretching bands in the 1580-1610 cm⁻¹ range are also expected to be prominent.

C=O Stretch : The carbonyl stretch, while very strong in the IR, is generally weaker in the Raman spectrum but should still be observable around 1710-1730 cm⁻¹.

Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound Note: These are estimated values based on typical functional group frequencies.

Vibrational ModePredicted FT-IR Wavenumber (cm⁻¹)Predicted FT-Raman Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch~ 3020 - 3100~ 3020 - 3100Medium
Aliphatic C-H Stretch~ 2850 - 2960~ 2850 - 2960Medium
C=O Stretch (Ester)~ 1710 - 1730~ 1710 - 1730Strong (IR), Medium (Raman)
C=C Stretch (Alkene)~ 1620 - 1640~ 1620 - 1640Medium (IR), Strong (Raman)
Aromatic C=C Stretch~ 1450 - 1600~ 1580 - 1610Medium-Strong
C-O Stretch (Ester/Ether)~ 1150 - 1300~ 1150 - 1300Strong (IR), Weak (Raman)
Aromatic Ring BreathingWeak/Inactive~ 1000Strong (Raman)

Vibrational Spectroscopy

Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies

Surface-Enhanced Raman Scattering (SERS) is a powerful technique for investigating the adsorption behavior of molecules on metal surfaces, providing information on molecular orientation and interaction sites. google.com The SERS phenomenon arises from both electromagnetic and chemical enhancement mechanisms, with the latter involving charge transfer between the analyte and the metal substrate. google.com

For aromatic esters like this compound, the presence of multiple potential interaction sites—the phenyl ring's π-system, the ester group's oxygen atoms, and the methoxy group's oxygen—makes SERS a valuable tool for elucidating the preferred adsorption geometry. Studies on analogous compounds, such as Methyl 3-(4-methoxy phenyl)prop-2-enoate (MMP), on silver colloid surfaces offer significant insights. google.com

Analysis of the SERS spectrum of MMP, supported by density functional theory (DFT) calculations, suggests a "flat on" orientation of the molecule relative to the metal surface. This is inferred from the absence of C-H stretching vibrations and the observation of C-H out-of-plane bending modes. google.com The enhancement of vibrational modes associated with the phenyl ring indicates a strong interaction between the π-electron system and the metal. google.com Furthermore, the SERS data for MMP predicts a tilted orientation of the ethylenic bridge with respect to the phenyl ring upon adsorption. google.com

General studies on substituted propenoic acids have shown that adsorption can occur via the carboxyl group, leading to bidentate carboxyl-bonded species, or through the phenyl ring, which may lie parallel to the surface. For this compound, it is plausible that adsorption is driven by a combination of interactions involving the lone pair electrons of the oxygen atoms and the π-system of the aromatic ring, leading to a relatively flat but slightly tilted conformation on the substrate.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₁H₁₂O₃) is 192 g/mol .

The Electron Ionization Mass Spectrometry (EI-MS) of 3-phenylpropenoate derivatives is well-characterized and often involves complex rearrangements. A key fragmentation pathway observed for related cinnamic acid esters involves the formation of a stable benzopyrylium intermediate. This mechanism is initiated by the isomerization of the trans-alkene to a cis configuration, which allows the carbonyl oxygen of the ester group to interact with the phenyl ring.

For this compound, the fragmentation process under EI-MS is expected to follow a similar pathway. The molecular ion [M]⁺• at m/z 192 would be the parent peak. Subsequent fragmentation would likely involve the loss of radicals such as a methoxy radical (•OCH₃, 31 Da) from the ester or the C2 position, or a methyl radical (•CH₃, 15 Da) from one of the methoxy groups.

A significant fragmentation pathway for related compounds involves the loss of the ester group or parts of it. For example, the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da) could occur. The formation of the characteristic benzopyrylium ion would proceed via intramolecular cyclization, often accompanied by the elimination of neutral molecules.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value Proposed Fragment Identity Proposed Loss from Parent Ion (m/z 192)
192 [M]⁺• (Molecular Ion) -
177 [M - •CH₃]⁺ Loss of a methyl radical
161 [M - •OCH₃]⁺ Loss of a methoxy radical
133 [M - •COOCH₃]⁺ Loss of the methoxycarbonyl group
131 [M - OCH₃ - CO]⁺ Loss of a methoxy radical and carbon monoxide
105 [C₆H₅CO]⁺ (Benzoyl cation) -
91 [C₇H₇]⁺ (Tropylium ion) -

X-ray Crystallography and Solid-State Structure Elucidation

As of this writing, a complete single-crystal X-ray diffraction structure for this compound is not available in publicly accessible crystallographic databases. Therefore, the precise crystal system, space group, and lattice parameters have not been experimentally determined. However, the solid-state structure can be discussed based on the analysis of closely related compounds and general principles of molecular packing.

Determination of Crystal System, Space Group, and Lattice Parameters

Without experimental data, the crystal system, space group, and unit cell dimensions for this compound remain undetermined. Crystal structure determination of analogous molecules, such as derivatives of phenylpropenoic acid, frequently reveals crystallization in centrosymmetric space groups like P2₁/c (monoclinic) or Pī (triclinic), as these allow for efficient packing of molecules. The final determined crystal structure would depend on the subtle interplay of intermolecular forces that dictate the most thermodynamically stable packing arrangement.

Conformational Analysis of the Ester and Phenyl Moieties

The conformation of this compound in the solid state is dictated by both intramolecular steric effects and intermolecular packing forces. The molecule possesses several rotatable single bonds: C(phenyl)-C(alkene), C(alkene)-C(ester), C-O(ester), and C-O(methoxy). The torsion angle between the phenyl ring and the plane of the propenoate double bond is a key conformational parameter. In similar structures, this dihedral angle is typically non-zero, indicating a twisted conformation that alleviates steric strain between the phenyl ring protons and the substituents on the alkene.

The ester and methoxy groups are also subject to conformational preferences. The ester group (COOCH₃) is generally planar. The orientation of the methoxy group at the C2 position will be influenced by steric hindrance and electronic interactions with the adjacent ester and phenyl groups, aiming to adopt a conformation that minimizes repulsive forces.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks

In the absence of strong hydrogen bond donors like O-H or N-H, the crystal packing of this compound would be governed by weaker intermolecular forces. These include weak C-H···O hydrogen bonds and π-π stacking interactions.

Additionally, π-π stacking interactions between the aromatic phenyl rings of adjacent molecules are expected to play a crucial role in the crystal packing. These interactions arise from the electrostatic and dispersion forces between the electron-rich π-systems. The geometry of this stacking can be either face-to-face or, more commonly, offset (slip-stacked), with the optimal arrangement balancing attractive and repulsive forces to maximize packing efficiency. The interplay between these C-H···O and π-π interactions would ultimately define the three-dimensional supramolecular architecture of the crystal.

Reactivity and Reaction Mechanisms of Methyl 2 Methoxy 3 Phenylprop 2 Enoate

Electronic Effects of Methoxy (B1213986) and Phenyl Substituents on Reactivity

The reactivity of the carbon-carbon double bond in methyl 2-methoxy-3-phenylprop-2-enoate is significantly governed by the electronic interplay of its substituents. The methoxy (-OCH₃) group at the α-position and the phenyl (-C₆H₅) group at the β-position exert both inductive and resonance effects, which modulate the electron density of the alkene.

The methoxy group is a strong π-donor (mesomeric effect) and a σ-acceptor (inductive effect). Its lone pair of electrons can be delocalized into the π-system of the double bond, increasing the electron density at the β-carbon. This resonance effect generally outweighs its electron-withdrawing inductive effect.

The phenyl group , on the other hand, can act as either an electron-donating or electron-withdrawing group via resonance, depending on the nature of the reaction. Inductively, it is weakly electron-withdrawing. In the ground state, the phenyl group extends the conjugation of the system.

The methyl ester group (-COOCH₃) is a strong electron-withdrawing group due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. This group significantly reduces the electron density of the double bond, rendering it electrophilic, particularly at the β-carbon.

The combination of these effects makes the β-carbon of the double bond susceptible to attack by nucleophiles, a characteristic feature of Michael acceptors. Conversely, the electron-donating methoxy group can enhance the nucleophilicity of the double bond, influencing its reactivity in cycloaddition reactions.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, allowing for the concerted formation of cyclic compounds. This compound, with its activated double bond, can participate in several types of cycloadditions.

Diels-Alder and Hetero-Diels-Alder Reactions

In the context of a [4+2] Diels-Alder reaction, this compound acts as a dienophile. The electron-withdrawing ester group activates the double bond for reaction with electron-rich dienes. The methoxy group, being electron-donating, can increase the energy of the Highest Occupied Molecular Orbital (HOMO) and decrease the energy of the Lowest Unoccupied Molecular Orbital (LUMO), influencing the reaction rate and selectivity.

While specific examples with this exact dienophile are not abundant in the literature, analogous reactions with similar α,β-unsaturated esters are well-documented. For instance, methyl cinnamate (B1238496), which lacks the α-methoxy group, readily undergoes Diels-Alder reactions. The presence of the methoxy group in this compound is expected to enhance its reactivity towards electron-rich dienes.

In hetero-Diels-Alder reactions, either the diene or the dienophile contains a heteroatom. This compound can react with heterodienes, or the carbonyl group of the ester could potentially act as a dienophile under certain conditions, although this is less common for esters compared to aldehydes and ketones.

1,3-Dipolar Cycloaddition Processes

1,3-Dipolar cycloadditions are powerful methods for the synthesis of five-membered heterocyclic rings. In these reactions, a 1,3-dipole reacts with a dipolarophile, which in this case is the carbon-carbon double bond of this compound. The electron-deficient nature of the double bond makes it an excellent dipolarophile for reaction with various 1,3-dipoles such as azides, nitrile oxides, and nitrones.

For example, the reaction with azides would lead to the formation of triazoline rings, which can subsequently be converted to other important nitrogen-containing heterocycles. The general scheme for such a reaction is depicted below:

General Scheme of 1,3-Dipolar Cycloaddition
Figure 1. General representation of a 1,3-dipolar cycloaddition reaction.

Regioselectivity and Stereoselectivity in Cycloadditions

The regioselectivity of cycloaddition reactions involving this compound is dictated by the electronic and steric properties of the substituents. In Diels-Alder reactions, the "ortho" and "para" rule for electron-donating and electron-withdrawing groups on the diene and dienophile generally predicts the major regioisomer.

In 1,3-dipolar cycloadditions, the regioselectivity is often explained by Frontier Molecular Orbital (FMO) theory. The interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice-versa) determines the orientation of the addition. The substituents on both reactants play a crucial role in determining the energies and coefficients of these orbitals. The phenyl and methoxy groups will have a significant influence on the regiochemical outcome.

Stereoselectivity, particularly the endo/exo selectivity in Diels-Alder reactions, is governed by secondary orbital interactions. The endo product is often favored due to stabilizing interactions between the π-systems of the developing ring and the substituents on the dienophile.

Cycloaddition Type Reactant Expected Product Type Controlling Factors
Diels-AlderElectron-rich dieneSubstituted cyclohexeneFMO energies, steric hindrance
1,3-DipolarAzideTriazolineFMO energies, electronic and steric effects
1,3-DipolarNitroneIsoxazolidineFMO energies, electronic and steric effects

This table is based on the expected reactivity of α,β-unsaturated esters in cycloaddition reactions.

Addition Reactions Across the Carbon-Carbon Double Bond

The polarized nature of the carbon-carbon double bond in this compound makes it susceptible to various addition reactions.

Nucleophilic and Electrophilic Additions

Nucleophilic Additions:

Due to the strong electron-withdrawing effect of the methyl ester group, the β-carbon of the double bond is electron-deficient and, therefore, highly susceptible to nucleophilic attack. This type of reaction is known as a conjugate or Michael addition. A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents (like Gilman cuprates), can add to the β-position.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product. The presence of the phenyl group at the β-position can sterically hinder the approach of bulky nucleophiles.

Nucleophile Product of Conjugate Addition
R₂CuLi (Gilman reagent)Methyl 3-alkyl-2-methoxy-3-phenylpropanoate
R₂NH (Secondary amine)Methyl 3-(dialkylamino)-2-methoxy-3-phenylpropanoate
RSH (Thiol)Methyl 2-methoxy-3-phenyl-3-(alkylthio)propanoate

This table illustrates potential products from Michael addition reactions with various nucleophiles.

Electrophilic Additions:

Electrophilic addition to the double bond of this compound is generally disfavored. The electron-withdrawing character of the ester group deactivates the double bond towards attack by electrophiles. While reactions with strong electrophiles might occur, they are less common compared to nucleophilic additions. If an electrophilic addition were to occur, the regioselectivity would be governed by the stability of the resulting carbocationic intermediate, which would be influenced by both the methoxy and phenyl groups.

Radical Addition Reactions

While specific studies on radical additions to this compound are not extensively documented, the reactivity of the structurally similar compound, methyl cinnamate (methyl 3-phenylprop-2-enoate), provides significant insights. The addition of ethyl cyanoacetate (B8463686) to various conjugated olefins, including methyl cinnamate, has been demonstrated using t-butyl peroxide as a radical initiator at elevated temperatures. rsc.org In the case of olefins with a phenyl group, the addition occurs preferentially at the β-position, leading to the formation of an adduct where the cyanoacetate group is attached to the carbon adjacent to the phenyl ring. rsc.org

The reaction with methyl cinnamate yields the 1:1 adduct, methyl 3-phenyl-2-(cyano(ethoxycarbonyl)methyl)propanoate, with the regioselectivity dictated by the formation of the more stable benzylic radical intermediate. rsc.org

ReactantAdduct StructureYield (%)
Methyl CinnamatePhCH₂·CHR(CO₂Me)31%

Data sourced from studies on the radical addition of ethyl cyanoacetate (where R = CH(CN)·CO₂Et) to conjugated olefins. rsc.org

Ester Hydrolysis and Transesterification Reactions

The ester functional group in this compound is susceptible to hydrolysis and transesterification, common reactions for carboxylic acid esters.

Ester Hydrolysis: Alkaline hydrolysis is a typical method for converting the ester back to its corresponding carboxylate salt. Kinetic studies on the hydrolysis of related esters, such as methyl-2-benzoyl methyl benzoate (B1203000) and methyl 2-bromo-3-phenylpropanoate, provide a framework for understanding this process. researchgate.netresearchgate.net The reaction is typically first-order with respect to both the ester and the hydroxide (B78521) ion concentration. nih.gov The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon, forming a tetrahedral intermediate, which then collapses to yield the carboxylate and methanol. researchgate.net The rate coefficients for the alkaline hydrolysis of methyl esters in a 70%(v/v) dioxane–water solution have been determined for compounds like methyl 2-bromo-3-phenylpropanoate. researchgate.net

Transesterification: Transesterification involves the reaction of the ester with an alcohol to exchange the alkoxy group. This process is often catalyzed by acids or bases. A related process, aminolysis or amidation, can be achieved using N-heterocyclic carbene (NHC) organocatalysis. For instance, methyl cinnamate can react with amino alcohols in water to yield the corresponding amides, demonstrating a pathway for modifying the ester group under specific catalytic conditions. rsc.org

Reaction TypeReactant ExampleKey Findings
Alkaline HydrolysisMethyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoateReaction involves monoanionic and dianionic tetrahedral intermediates. researchgate.net
Transesterification (Amidation)Methyl CinnamateNHC-catalyzed reaction with amino alcohols in water yields amides. rsc.org

Derivatization and Functional Group Transformations

Modification of the Ester Group

Beyond hydrolysis and transesterification, the ester group can be modified to produce a variety of derivatives. The conversion to amides, as mentioned previously, is a key transformation achievable through reactions with amines. rsc.org Another approach involves the reduction of the ester group. While not directly documented for this compound, esters are commonly reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). In this case, such a reaction would be expected to yield 2-methoxy-3-phenylprop-2-en-1-ol. The activation of the corresponding carboxylic acid with reagents like 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) facilitates the direct esterification to form a range of different esters. researchgate.net

Reactions Involving the Phenyl Ring (e.g., Nitration, Halogenation)

Transformations at the α-Position of the Ester

In this compound, the α-position is part of a carbon-carbon double bond, which defines its reactivity. Unlike saturated esters which can be deprotonated at the α-carbon to form enolates, the primary reactions at this position for α,β-unsaturated esters involve the double bond. byjus.com Regioselectivity in reactions is crucial; for example, deprotonation of a related dichloro ester occurs at the more acidic α-position, facilitating subsequent elimination. nih.gov The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. This pathway is often favored over direct attack at the carbonyl carbon.

Mechanistic Investigations through Kinetic and Thermodynamic Studies

Mechanistic insights are often derived from detailed kinetic and thermodynamic analyses, frequently supported by computational chemistry.

A computational study using Molecular Electron Density Theory (MEDT) on the reaction between 2-methoxyfuran (B1219529) and a close analog, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, revealed that the reaction proceeds through zwitterionic intermediates rather than a concerted Diels-Alder pathway. nih.gov The Gibbs free energies of activation were calculated, indicating the most probable reaction mechanism. nih.gov The study found that the formation of the final, most thermodynamically stable product was in excellent agreement with experimental results. nih.gov

Thermodynamic properties for the related compound ethyl (E)-cinnamate have been determined experimentally. These studies provide crucial data on the standard molar enthalpies of formation and vaporization, which are essential for understanding the compound's energetic profile. preprints.org

Table 1: Calculated Thermodynamic Parameters for a Related Reaction Pathway nih.gov

Transformation ΔH (kcal/mol) ΔS (cal/mol·K) ΔG (kcal/mol)
Formation of Intermediate 1 -1.2 -37.8 10.1
Formation of Intermediate 2 -1.5 -38.4 9.9
Formation of Final Product -21.4 -13.0 -17.5

Data from a computational study on the reaction of 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. nih.gov

Table 2: Experimental Thermodynamic Properties of Ethyl (E)-Cinnamate preprints.org

Property Value (kJ·mol⁻¹)
Standard Molar Enthalpy of Formation (liquid) -288.5 ± 4.5
Standard Molar Enthalpy of Vaporization (at 298.15 K) 72.4 ± 2.5

Theoretical and Computational Studies of Methyl 2 Methoxy 3 Phenylprop 2 Enoate

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and properties of molecules. For a compound like Methyl 2-methoxy-3-phenylprop-2-enoate, these calculations would typically involve various levels of theory and basis sets to achieve a balance between accuracy and computational cost.

The first step in most computational studies is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. Using methods like DFT (e.g., with the B3LYP functional) or HF, combined with a suitable basis set (e.g., 6-311G(d,p)), researchers can determine the most stable three-dimensional structure of this compound.

From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained. These theoretical values provide a foundational understanding of the molecule's shape and steric properties. Energetic profiles, including the total electronic energy and the energies of different conformers or isomers, can also be calculated to assess their relative stabilities.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

Parameter Bond/Angle Calculated Value (DFT/B3LYP)
Bond Length C=C Data not available
C-O (ester) Data not available
C-O (methoxy) Data not available
Bond Angle C=C-C (phenyl) Data not available
O=C-O (ester) Data not available

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical spectra can be generated and compared with experimental data to validate the accuracy of the computational method and to aid in the assignment of experimental spectral bands. Discrepancies between calculated and experimental frequencies are common, and scaling factors are often applied to the theoretical values to improve agreement.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable.

Table 2: Hypothetical Frontier Orbital Energies for this compound (Illustrative)

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potential. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the methoxy (B1213986) and ester groups.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful method for elucidating the mechanisms of chemical reactions. For reactions involving this compound, computational studies could map out the entire reaction pathway, identifying transition states, intermediates, and products. By calculating the activation energies and reaction enthalpies, researchers can determine the most favorable reaction pathway and predict the reaction's kinetics and thermodynamics. Such studies are essential for understanding reactivity and for designing new synthetic routes.

Transition State Characterization

The characterization of transition states is fundamental to understanding the kinetics and mechanisms of chemical reactions. For reactions involving this compound, such as addition or isomerization reactions, computational methods like Density Functional Theory (DFT) are invaluable.

Detailed computational studies on related compounds, such as the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, have utilized methods like wb97xd/6-311+G(d,p) to locate and characterize transition state structures. mdpi.comresearchgate.net For a hypothetical reaction involving this compound, a similar approach would be employed. The process would involve:

Geometry Optimization: The geometries of the reactants, products, and the transition state are optimized to find the lowest energy structures on the potential energy surface.

Frequency Analysis: A frequency calculation is then performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition state connects the reactants and products on the potential energy surface. nih.gov

Table 1: Representative Theoretical Methods for Transition State Characterization

MethodBasis SetApplication
Density Functional Theory (DFT)6-31G(d,p)Geometry optimization and frequency calculations
Møller-Plesset perturbation theory (MP2)aug-cc-pVTZHigher accuracy energy calculations
Coupled Cluster (CC)cc-pVDZ"Gold standard" for single-point energy calculations

This table is illustrative of common methods and basis sets used in computational chemistry for such analyses.

Potential Energy Surface Mapping

Potential Energy Surface (PES) mapping provides a comprehensive view of the energy landscape of a molecule or a reacting system. For this compound, PES mapping can reveal the most stable conformations and the energy barriers between them.

Studies on the related molecule methyl-3-methoxy-2-propenoate have utilized quantum mechanical methods to map the potential energy curves for rotation around key single bonds. researchgate.netresearchgate.net This involves systematically changing a specific dihedral angle and calculating the energy at each step. The resulting plot of energy versus the dihedral angle reveals the locations of energy minima (stable conformers) and maxima (rotational barriers).

For this compound, key rotations to map would include the C-O single bonds of the methoxy and ester groups, as well as the C-C bond connecting the phenyl ring to the propenoate backbone. These studies would likely be performed using DFT methods with a suitable basis set, such as B3LYP/6-311+G(d,p).

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects. The reaction of 2-methoxyfuran with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate was studied computationally including the effect of dichloromethane (B109758) as a solvent. nih.gov

The most common methods for including solvent effects are:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) and its variants, like the Integral Equation Formalism PCM (IEFPCM), are widely used. nih.gov

Explicit Solvation Models: A number of solvent molecules are explicitly included in the calculation. This is more computationally expensive but can be important when specific solvent-solute interactions, like hydrogen bonding, are crucial.

For this compound, studying its reactions in different solvents using an implicit solvation model would provide insights into how the polarity of the solvent affects the energies of reactants, products, and transition states, thereby influencing the reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While PES mapping can identify stable conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational space available to the molecule at a given temperature.

For this compound, an MD simulation would involve:

Assigning a force field to the molecule, which defines the potential energy of the system as a function of the atomic coordinates.

Placing the molecule in a simulation box, often with an explicit solvent like water or an organic solvent.

Running the simulation for a sufficient length of time (nanoseconds to microseconds) to allow for thorough sampling of the conformational landscape.

Analysis of the MD trajectory can reveal the most populated conformations, the timescales of conformational changes, and the flexibility of different parts of the molecule.

Prediction of Spectroscopic Properties (e.g., NMR, IR, Raman)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for this purpose. epstem.net For this compound, the calculated chemical shifts would be compared to experimental data to confirm the structure and aid in peak assignment.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations are typically performed using DFT methods. A study on the related compound, methyl 3-(4-methoxy phenyl)prop-2-enoate, utilized DFT calculations at the B3LYP/6-311G(d,p) level to analyze its Surface-Enhanced Raman Spectrum (SERS). ias.ac.inresearchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values. epstem.net

Table 2: Predicted Vibrational Frequencies for a Structurally Similar Compound (Methyl 3-(4-methoxyphenyl)prop-2-enoate)

Vibrational ModeCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H stretch (phenyl)30803075
C=O stretch17151710
C=C stretch16301625
C-O stretch (ester)12501245
C-H out-of-plane bend840835

Data adapted from a study on a related isomer. ias.ac.in The calculated values were likely scaled.

Charge Delocalization and Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to understanding its reactivity. Methods like Natural Bond Orbital (NBO) analysis can provide insights into charge distribution, hybridization, and delocalization of electron density.

In a study of substituted indanones, NBO calculations at the B3LYP/6-311+G(2df,2p) level were used to perform a quantitative analysis of the effects of electron density delocalization. mdpi.comresearchgate.net For this compound, NBO analysis could be used to:

Determine the natural atomic charges on each atom, revealing the electrophilic and nucleophilic sites.

Analyze the donor-acceptor interactions between filled and empty orbitals, which are indicative of hyperconjugation and resonance effects. This would be particularly interesting for understanding the electronic communication between the phenyl ring, the double bond, and the ester group.

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is another important tool. The energies and shapes of these orbitals provide information about the molecule's reactivity in concerted reactions and its behavior as an electron donor or acceptor.

Applications of Methyl 2 Methoxy 3 Phenylprop 2 Enoate in Chemical and Materials Science

Role as a Synthetic Building Block for Complex Molecules

The strategic placement of functional groups allows Methyl 2-methoxy-3-phenylprop-2-enoate to serve as a foundational building block in organic synthesis. Small organic molecules are crucial for regulating processes in various fields, including medicine and agriculture. chemistryworld.com The structure of this compound is well-suited for elaboration into more intricate molecular architectures.

The conjugated system of this compound and its derivatives makes it an active participant in cycloaddition reactions, a cornerstone of heterocyclic chemistry. For instance, related structures like ethyl (Z)-3-phenyl-2-nitroprop-2-enoate have been shown to react with dienes such as 2-methoxyfuran (B1219529). nih.gov These reactions proceed through zwitterionic intermediates to form five- and six-membered nitronates, which are key precursors to various heterocyclic systems. nih.gov The electron-donating and electron-withdrawing groups within the phenylprop-2-enoate framework facilitate the necessary electronic flow for these transformations, classifying them as Forward Electron Density Flux (FEDF) processes. nih.gov This reactivity profile establishes the potential of this compound as a precursor for synthesizing complex heterocyclic molecules, which are prevalent in pharmaceuticals and agrochemicals. Furan compounds, in general, are valuable starting materials for the synthesis of unsaturated sugars and other complex cyclic systems. semanticscholar.org

The functional handles on this compound—namely the ester, the double bond, the methoxy (B1213986) group, and the phenyl ring—can be selectively modified to build sophisticated organic scaffolds. Propanoic acid derivatives are key intermediates in the synthesis of complex, biologically active molecules. For example, the synthesis of dual PPARα/γ agonists, a class of drugs used to treat metabolic disorders, involves intermediates with a 2-methoxy-2-methyl-3-arylpropanoic acid core. researchgate.net This demonstrates that the core structure of this compound can be a crucial component in the multi-step synthesis of high-value compounds with specific biological functions.

Analytical Standards and Reference Materials:There is no evidence to suggest that this compound is used as an analytical standard or reference material.

While general information exists for the broader class of cinnamic acid derivatives and their roles in various chemical reactions, this information does not specifically address this compound in the context of the requested applications. The strict adherence to the user's prompt, which requires focusing solely on this specific compound and the outlined topics, prevents the inclusion of generalized or extrapolated information from related compounds.

Therefore, it is not possible to generate a scientifically accurate article on the "" covering the specified sections on catalysis and analytical standards without resorting to speculation, which would violate the core principles of accuracy and factual reporting.

Advanced Analytical Techniques for Detection and Quantification

Chromatography (GC, HPLC) with Advanced Detection (MS, UV-Vis)

Chromatographic techniques are fundamental to the separation and analysis of Methyl 2-methoxy-3-phenylprop-2-enoate. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods, with the choice depending on the sample matrix and analytical objective.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. When coupled with a Mass Spectrometry (MS) detector, GC provides high-resolution separation and definitive identification. For quantitative analysis, a Flame Ionization Detector (FID) is often used due to its high sensitivity and wide linear range for organic compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. lcms.cznih.gov For this compound, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.net The separation is based on the compound's hydrophobicity.

Detection in HPLC is commonly achieved using an Ultraviolet-Visible (UV-Vis) spectrophotometric detector. lcms.cz The phenyl and acrylate (B77674) moieties in this compound constitute a chromophore that absorbs UV radiation. researchgate.net The wavelength of maximum absorbance (λmax) allows for sensitive and selective quantification. researchgate.net A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can be used to acquire the full UV-Vis spectrum, aiding in peak purity assessment and compound identification. researchgate.net

Table 1: Chromatographic Conditions for Related Compounds

TechniqueColumnMobile Phase / Carrier GasDetectionApplication
HPLCReversed-phase C18Gradient of Acetonitrile/WaterUV-Vis or PDAQuantification and Purity
GCNon-polar capillary (e.g., HP-5)Helium or HydrogenMS or FIDVolatile Impurity Profiling

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Identity Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous confirmation of a compound's identity and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for definitive identification by comparison with spectral libraries. researchgate.net For this compound, key fragments would arise from the stable phenyl group, the ester function, and the methoxy (B1213986) group, confirming the molecular structure. The molecular ion peak (M+) would confirm the compound's molecular weight.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. LC-MS interfaces, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generate ions from the eluting sample before they enter the mass analyzer. This technique is highly sensitive and provides molecular weight information, which is crucial for identity confirmation. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with LC, can determine the elemental composition of the compound with high accuracy, further solidifying its identification. rsc.org

Table 2: Mass Spectrometry Data for the Structurally Similar Methyl Cinnamate (B1238496)

TechniqueIonization ModePrecursor m/z ([M+H]+)Key Fragment Ions (m/z)
GC-MSEI162 (M+)131, 103, 77, 51
LC-MSESI163.0754131.0491, 121.0647, 103.0541

Data is for Methyl Cinnamate (C10H10O2), a structurally related compound, as a reference. nih.gov

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. This mobility is dependent on the charge of the molecule and its hydrodynamic radius. While not as commonly used as GC or HPLC for this specific compound, CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. It is particularly powerful for the separation of chiral compounds (enantiomers), which may be relevant if stereoisomers of this compound exist and require separation. nih.gov Although specific CE methods for this compound are not widely documented, the technique's principles suggest its potential applicability, especially in complex matrices or for isomer separation.

NMR and X-ray Diffraction for Isomer and Conformational Analysis

Spectroscopic and diffraction methods are critical for providing detailed information about the molecule's three-dimensional structure, including the specific arrangement of atoms and the identification of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: The chemical shift, integration, and coupling patterns of the proton signals can confirm the presence of the phenyl ring, the vinyl proton, and the two distinct methoxy groups (the ester and the enol ether).

¹³C NMR: The number of signals and their chemical shifts confirm the carbon skeleton. The chemical shift of the methoxy carbon can be particularly informative about its conformation relative to the aromatic ring. researchgate.netresearchgate.net Unusual chemical shifts can indicate steric hindrance or specific electronic effects. researchgate.net Two-dimensional NMR techniques (like COSY and HMBC) can be used to establish the connectivity between different parts of the molecule, confirming the E/Z isomeric configuration of the double bond.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of trisubstituted alkenes like Methyl 2-methoxy-3-phenylprop-2-enoate is often achieved through established methods such as the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.org Future research could significantly enhance the synthesis of the title compound by focusing on the following areas:

Advanced Catalysis: While traditional methods may use bases like piperidine (B6355638), future explorations could focus on greener and more efficient catalysts. wikipedia.org Studies on related Knoevenagel condensations have shown success with catalysts like alum, which can be effective in solvent-free conditions, simplifying product isolation and reducing environmental impact. tandfonline.com Investigating a range of catalysts, including Lewis acids, ionic liquids, and heterogeneous base catalysts like reconstructed hydrotalcites, could lead to higher yields, improved stereoselectivity, and milder reaction conditions. jk-sci.comorganic-chemistry.org

One-Pot and Tandem Reactions: Developing one-pot synthetic protocols that combine multiple reaction steps without isolating intermediates would represent a significant advancement in efficiency. This could involve, for example, an in-situ generation of the required active methylene precursor followed immediately by the condensation reaction.

Alternative Precursor Strategies: Research into alternative starting materials beyond the conventional benzaldehyde (B42025) and methyl 2-methoxyacetate could unveil entirely new synthetic pathways. This might include cross-coupling strategies or olefination reactions that offer different strategic advantages for assembling the target molecule.

Exploration of New Chemical Transformations

The chemical reactivity of this compound is largely untapped. The conjugated system, influenced by both electron-withdrawing (ester) and electron-donating (methoxy) groups, provides fertile ground for exploring a variety of chemical transformations.

Conjugate Additions: The electron-deficient nature of the double bond makes the compound an excellent Michael acceptor. masterorganicchemistry.com Future studies should investigate the conjugate addition of a wide array of "soft" nucleophiles, such as thiols, amines, and enolates. masterorganicchemistry.comchemistrytalk.orgscielo.brresearchgate.net Such reactions would provide a straightforward route to novel, highly functionalized propanoate derivatives with potential applications as chemical intermediates. scispace.com

Cycloaddition Reactions: The activated π-system is a prime candidate for various cycloaddition reactions to construct complex molecular architectures. Research into [4+2] (Diels-Alder), [3+2], and other pericyclic reactions could yield novel carbocyclic and heterocyclic compounds. youtube.comrsc.org The regioselectivity and stereoselectivity of these reactions, influenced by the substituents, would be a key area of investigation. Computational studies could precede experimental work to predict the feasibility and outcomes of these transformations. nih.gov

Polymerization Reactions: As a functionalized acrylate (B77674), the monomer is a candidate for polymerization. Exploring its behavior in radical and anionic polymerization could lead to new polymers with unique properties. The α-substituents are known to tune the reactivity of the vinyl group and influence the properties of the resulting polymer. tandfonline.com For instance, α-(alkoxymethyl)acrylates have been shown to produce polymers with high isotacticity. tandfonline.com Copolymers with commodity monomers like styrene (B11656) could also be investigated to create functional polymers with tailored characteristics. chemrxiv.org

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to accelerate research and development, minimizing trial-and-error experimentation. For this compound, computational modeling can provide deep insights and guide experimental efforts.

Reaction Mechanism and Selectivity Prediction: Using quantum chemical methods like Density Functional Theory (DFT), researchers can model the potential energy surfaces of proposed synthetic routes and chemical transformations. nih.govupenn.edu This allows for the prediction of activation barriers, reaction kinetics, and the thermodynamic stability of products, helping to identify the most promising reaction conditions and predict chemo-, regio-, and stereoselectivity. nih.gov

Polymer Property Simulation: Before undertaking extensive experimental polymerization studies, computational models can predict the properties of polymers derived from this monomer. Simulations can provide information on the kinetics of polymerization, including the effects of secondary reactions at elevated temperatures, and help tailor the polymer's microstructure. acs.orgacs.org Molecular dynamics simulations can also be used to predict the bulk properties of the resulting materials, such as mechanical strength and thermal stability. chemrxiv.org

Machine Learning and AI for Synthesis Planning: The burgeoning field of predictive chemistry, which leverages machine learning and artificial intelligence, can be applied to discover novel synthetic pathways. nih.gov By training algorithms on vast databases of chemical reactions, it's possible to generate retrosynthetic analyses for target molecules or predict the outcomes of unknown reactions. mpdata.frcas.org Such models could propose non-intuitive, highly efficient routes to synthesize or functionalize this compound. batistalab.com

Integration into Emerging Materials Technologies

The unique combination of phenyl, methoxy (B1213986), and acrylate functionalities in this compound suggests its potential as a valuable building block for new materials.

Advanced Polymers and Coatings: Acrylate-based polymers are widely used in coatings, adhesives, and plastics due to their durability and versatility. nih.govweimiaobio.com Incorporating the title compound as a monomer or co-monomer could lead to polymers with enhanced properties. The phenyl group may improve thermal stability and modify the refractive index for optical applications, while the methoxy group could alter solubility and surface properties. cureusjournals.com These tailored polymers could find use in high-performance coatings, specialty adhesives, or advanced optical materials.

Functional and Responsive Materials: The ester group in the polymer backbone provides a handle for post-polymerization modification, allowing for the attachment of other functional groups. This could lead to the development of "smart" materials that respond to external stimuli such as pH or temperature. tandfonline.com Furthermore, creating hybrid materials by polymerizing the monomer on the surface of other substrates, like graphene, could open doors to new applications in bioengineering and electronics. nih.gov

Bioactive Material Scaffolds: The β-methoxyacrylate scaffold is a well-known pharmacophore in agricultural fungicides, where it acts by inhibiting mitochondrial respiration. jlu.edu.cnresearchgate.netacs.org While excluding direct therapeutic applications, this inherent bioactivity suggests that polymers incorporating this monomer could be explored for applications where controlled biological activity is desired, such as in antifouling coatings or as building blocks for novel agrochemical materials.

Q & A

Q. How are contradictory data in synthetic yields or spectral interpretations resolved?

  • Methodology :
  • Replication : Repeat reactions under controlled conditions (fixed solvent, temperature).
  • Advanced Spectroscopy : 2D NMR (COSY, HSQC) clarifies overlapping signals.
  • Collaborative Validation : Cross-check crystallographic data with computational models to confirm stereochemical assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.